N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic small molecule characterized by a naphthamide core linked to a dimethylamino-substituted ethyl group bearing a thiophen-2-yl moiety. Its structure combines aromatic (naphthalene, thiophene) and aliphatic (dimethylaminoethyl) components, which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-21(2)17(18-11-6-12-23-18)13-20-19(22)16-10-5-8-14-7-3-4-9-15(14)16/h3-12,17H,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBBLTFBZUOBAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthamide core: This can be achieved by reacting 1-naphthoic acid with an amine under dehydrating conditions.
Introduction of the dimethylamino group: This can be done through alkylation reactions using dimethylamine.
Attachment of the thiophen-2-yl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce the thiophene ring.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products depend on the specific reactions but might include sulfoxides, sulfones, or substituted naphthamides.
Scientific Research Applications
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The dimethylamino group could facilitate binding to biological targets, while the thiophene ring might enhance electronic interactions.
Comparison with Similar Compounds
Structural Analogues from
highlights carboxamide derivatives with quinoline cores and aminoalkyl substituents, including:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) | C₁₅H₂₀ClN₃O₂ | 309.79 | Quinoline core, dimethylaminopropyl, hydrochloride salt |
| N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | C₁₆H₂₀ClN₃O₂ | 321.80 | Pyrrolidinyl-ethyl, hydrochloride salt |
| N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide | C₁₉H₂₆N₄O₃ | 358.43 | Morpholinomethyl, dimethylaminoethyl |
Key Differences :
- Core Structure: The target compound uses a naphthamide core, while analogs feature hydroxyquinoline-2-carboxamide. The naphthamide’s larger aromatic system may enhance lipophilicity and stacking interactions compared to quinoline’s smaller planar structure .
- Substituents: The target’s thiophen-2-yl group is absent in compounds. Thiophene’s electron-rich nature could improve binding to aromatic residue-rich receptors (e.g., serotonin or dopamine receptors). Conversely, compounds prioritize hydroxyquinoline and morpholine groups, which may favor hydrogen bonding or metabolic stability .
- Salt Forms: SzR-105 and its analogs are hydrochloride salts, enhancing aqueous solubility.
Thiophene-Containing Compounds from
describes compounds with thiophen-2-yl ethylamine motifs, such as:
- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide
- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate
Key Differences :
- Backbone : These analogs use tetrahydronaphthalen-amine or sulfonate backbones, contrasting with the target’s naphthamide. The sulfonate group in one compound (e.g., 4-methylbenzenesulfonate) could improve water solubility but reduce blood-brain barrier permeability .
- Amino Groups: The target’s dimethylamino group is less sterically hindered than the propyl or sulfonate-containing amines in analogs. This may enhance the target’s ability to engage in cation-π interactions or act as a hydrogen bond acceptor .
Naphthamide Derivatives from
includes N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-2-naphthamide (61) , which shares the naphthamide core but differs in substituents:
- Substituents : The tert-butylphenyl and pyridin-2-yl groups introduce steric bulk and basicity. Pyridine’s lone pair could enhance metal coordination or hydrogen bonding, whereas the target’s thiophene offers π-π interactions.
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthamide core with a dimethylamino group and a thiophene ring, which contributes to its unique electronic properties. The IUPAC name is N-[2-(dimethylamino)-2-thiophen-2-ylethyl]naphthalene-1-carboxamide. Its molecular formula is , with a molecular weight of 320.44 g/mol.
The biological activity of this compound is likely mediated through interactions with specific biological targets, such as enzymes or receptors. The dimethylamino group may enhance binding affinity to these targets, while the thiophene ring can facilitate electronic interactions that influence the compound's pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that related naphthamide derivatives possess significant antibacterial activity against various strains of bacteria, suggesting potential applications in treating infections .
Anticancer Properties
There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have shown that naphthamide derivatives can induce apoptosis in cancer cell lines, including breast and cervical cancer cells. For example, compounds with similar structural features have demonstrated cytotoxicity with GI50 values indicating effective inhibition of cell proliferation .
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit trypanothione reductase, an enzyme critical for the survival of certain protozoan parasites such as Trypanosoma and Leishmania . This suggests possible applications in antiparasitic drug development.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of various naphthamide derivatives, including this compound. Results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : In a comparative study, several naphthamide derivatives were tested for their cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound exhibited significant cytotoxicity with lower GI50 values than standard chemotherapeutic agents, suggesting its efficacy as an anticancer agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-1-naphthamide | Lacks thiophene ring | Moderate antibacterial activity |
| N-(2-(thiophen-2-yl)ethyl)-1-naphthamide | Lacks dimethylamino group | Limited anticancer activity |
| N-(2-(dimethylamino)-2-(phenyl)ethyl)-1-naphthamide | Has phenyl ring instead of thiophene | Comparable cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
